molecular formula C24H23N5O B2914439 1-(4-ethylphenyl)-N-(1-phenylethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251566-17-2

1-(4-ethylphenyl)-N-(1-phenylethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2914439
CAS No.: 1251566-17-2
M. Wt: 397.482
InChI Key: WFZNFFXSHOEWSS-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-N-(1-phenylethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted at three positions:

  • Position 1: A 4-ethylphenyl group, contributing hydrophobic character.
  • Position 4: A carboxamide moiety linked to a 1-phenylethyl chain, introducing stereochemical complexity.

This structural framework is commonly associated with biological activity, including anticancer and receptor-targeting properties, as seen in related analogs .

Properties

IUPAC Name

1-(4-ethylphenyl)-N-(1-phenylethyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O/c1-3-18-9-11-21(12-10-18)29-23(20-13-15-25-16-14-20)22(27-28-29)24(30)26-17(2)19-7-5-4-6-8-19/h4-17H,3H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZNFFXSHOEWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC(C)C3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-ethylphenyl)-N-(1-phenylethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1251566-17-2) is a triazole derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and antitrypanosomal activities. This article presents a comprehensive review of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of the compound is C24H23N5OC_{24}H_{23}N_{5}O with a molecular weight of 397.5 g/mol. Its structure includes a triazole ring, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit considerable antibacterial properties. A study highlighted that various 1,2,4-triazole derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against pathogens such as E. coli, S. aureus, and P. aeruginosa .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundMIC (µg/mL)Target Bacteria
Compound A0.12E. coli
Compound B0.25S. aureus
Compound C0.50P. aeruginosa
Target Compound 0.15 Various

The target compound's activity against resistant strains emphasizes its potential as an effective antimicrobial agent.

Antitrypanosomal Activity

Recent studies have focused on the trypanocidal effects of triazole derivatives, including the target compound. In vitro assays demonstrated that certain analogs exhibited potent activity against Trypanosoma cruzi, with IC50 values significantly lower than those of standard treatments .

Case Study: In Vitro Efficacy Against T. cruzi

A specific analog of the target compound showed an IC50 of 1.23 µM against trypomastigotes and was effective in reducing parasite load in cardiac spheroids, indicating good bioavailability and diffusion .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. The presence of specific functional groups influences their interaction with biological targets:

  • Amide Groups : Enhance binding affinity to bacterial enzymes.
  • Pyridine Moiety : Contributes to increased antimicrobial potency.

Table 2: Structure-Activity Relationship Insights

Functional GroupEffect on Activity
AmideIncreased binding affinity
PyridineEnhanced antimicrobial potency
Ethyl SubstituentImproved selectivity against pathogens

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the 1-aryl-1H-1,2,3-triazole-4-carboxamide family. Key structural analogs and their distinguishing features are summarized below:

Structural Variations and Substituent Effects

Compound Name / ID Position 1 Substituent Position 5 Substituent Amide Substituent Molecular Weight Biological Activity / Notes Reference ID
Target Compound 4-Ethylphenyl Pyridin-4-yl 1-Phenylethyl Not Reported Under investigation -
BG15819 4-Fluorophenyl Pyridin-4-yl (Pyridin-4-yl)methyl 374.37 Potential kinase inhibition
ZIPSEY (Compound I) 4-Chlorophenyl Methyl 1-Hydroxy-3-phenylpropan-2-yl Not Reported Anticancer (structural study)
LELHOB (Compound II) 4-Chlorophenyl Methyl (3-Phenyl-1,2-oxazol-5-yl)methyl Not Reported Anticancer (structural study)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl Trifluoromethyl Carboxylic acid (not amide) Not Reported GP = 68.09% growth inhibition (NCI-H522)
1-(2-Chlorophenyl)-N-(3-phenylpropyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide 2-Chlorophenyl Pyridin-4-yl 3-Phenylpropyl 417.9 Structural analog; no activity data
N-(2-Methoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide 3-Methoxyphenyl Pyridin-4-yl 2-Methoxybenzyl 415.4 Methoxy groups enhance solubility

Key Observations

Substituent Impact on Bioactivity: The pyridin-4-yl group at position 5 (shared by the target compound, BG15819, and others) is associated with improved binding to kinase domains or nucleic acids due to hydrogen bonding . Chlorophenyl substituents (e.g., in ZIPSEY, LELHOB) enhance lipophilicity and membrane permeability but may reduce metabolic stability compared to ethylphenyl or methoxyphenyl groups . In contrast, BG15819’s pyridinylmethyl amide may improve solubility .

Functional Group Differences :

  • Carboxylic acid derivatives (e.g., ) exhibit distinct pharmacokinetic profiles compared to carboxamides, often showing higher polarity and faster renal clearance .
  • Methoxy groups (e.g., in ’s compound) enhance aqueous solubility but may reduce metabolic stability due to demethylation pathways .

Synthetic and Analytical Methods :

  • Many analogs (e.g., ’s compounds) are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), with structural confirmation via $ ^1 \text{H-/}^{13}\text{C-NMR} $, HRMS, and X-ray crystallography using SHELX software .
  • Crystal structure analyses (e.g., ZIPSEY, LELHOB) reveal planar triazole cores with substituent-dependent packing arrangements, influencing solid-state stability .

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